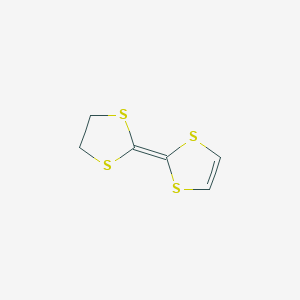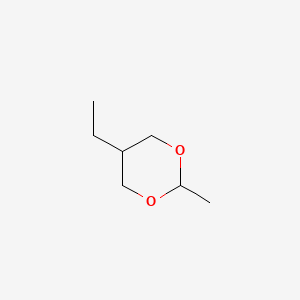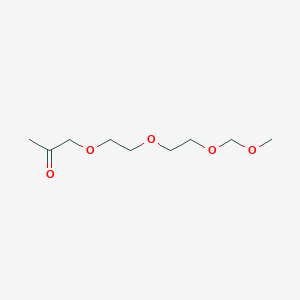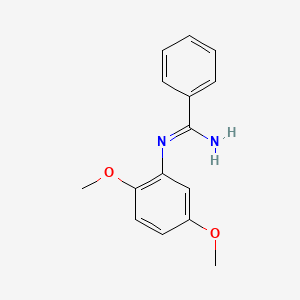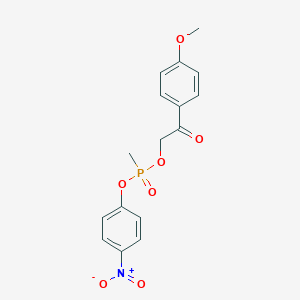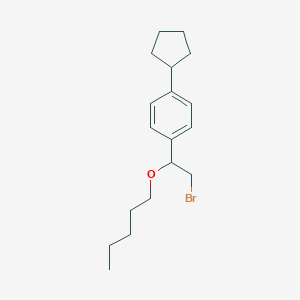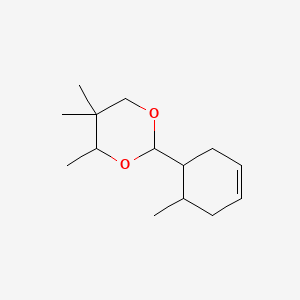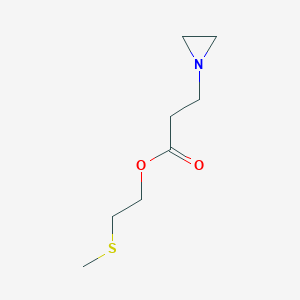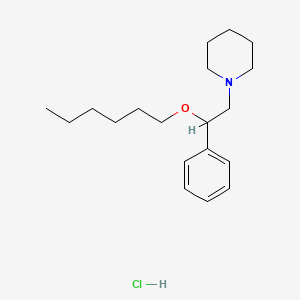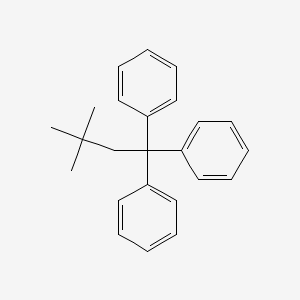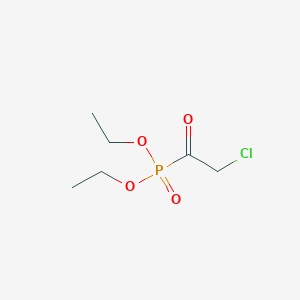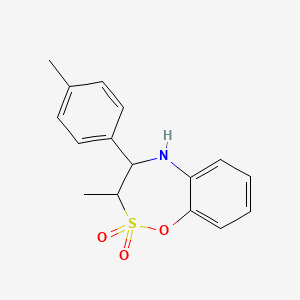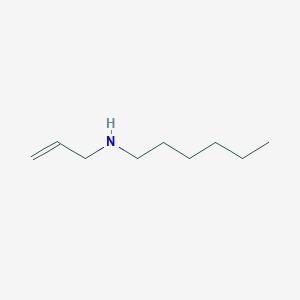![molecular formula C11H10N2O2 B14704121 2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione CAS No. 21769-81-3](/img/structure/B14704121.png)
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione typically involves multi-component reactions. One common method includes the reaction of aldehydes, phthalhydrazide, and malononitrile under solvent-free conditions at temperatures ranging from 80 to 100°C . Another approach utilizes dendritic polymers with amine-loaded catalytic capsules, which allows for the synthesis in ethanol medium using ultrasonic irradiation . This method is efficient, green, and cost-effective, yielding high purity compounds within a short reaction time .
Industrial Production Methods
Industrial production methods often leverage heterogeneous recyclable catalysts, such as Fe3O4@SiO2-imine/phenoxy-Cu(II), to facilitate the one-pot synthesis of this compound . These methods are advantageous due to their easy purification processes, reusability of catalysts, and high yields .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as catalysts . The reactions typically occur under mild conditions, such as solvent-free environments or in the presence of ethanol under reflux .
Major Products
The major products formed from these reactions are various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological profiles .
Scientific Research Applications
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticonvulsant, cytotoxic, antimicrobial, antifungal, anticancer, cardiotonic, vasorelaxant, and anti-inflammatory properties
Medicine: Potential therapeutic agent for various diseases due to its diverse pharmacological properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors, leading to therapeutic effects . For instance, its anticonvulsant activity is linked to its interaction with neurotransmitter receptors, while its anticancer properties are due to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[1,2-b]phthalazine-5,10-dione: Shares a similar core structure but differs in its substituents and biological activities.
Dihydropyrano[3,2-c]chromene derivatives: Another class of heterocycles with comparable synthetic methods and biological properties.
Uniqueness
2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione stands out due to its efficient synthesis methods, high yields, and diverse pharmacological properties. Its ability to undergo various chemical reactions and form derivatives with enhanced activities further highlights its uniqueness .
Properties
CAS No. |
21769-81-3 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione |
InChI |
InChI=1S/C11H10N2O2/c14-10-8-4-1-2-5-9(8)11(15)13-7-3-6-12(10)13/h1-2,4-5H,3,6-7H2 |
InChI Key |
YFYRLBWOIHIZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3C(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


